(2-fluorophenyl)methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The exact mass of the compound this compound is 341.11756954 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-fluorophenyl)methyl 1-(2-methoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-12-17(18(23)25-11-13-7-3-4-8-14(13)19)20-21-22(12)15-9-5-6-10-16(15)24-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCYHICNTZPBTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-fluorophenyl)methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article aims to detail the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Features
The synthesis of this compound typically involves the reaction of appropriate aryl azides with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The presence of the fluorine atom and methoxy group in its structure enhances its pharmacokinetic properties and biological interactions.
Anticancer Activity
Research has shown that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines. The National Cancer Institute's NCI60 cell line screening has indicated moderate activity against melanoma and colon cancer cell lines:
| Cell Line | Cancer Type | Log GI50 |
|---|---|---|
| KM12 | Colon cancer | -5.43 |
| SK-MEL-5 | Melanoma | -5.55 |
| OVCAR-4 | Ovarian cancer | -5.52 |
| PC-3 | Prostate cancer | -5.37 |
These findings suggest that modifications in the triazole structure can enhance anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. The fluorine atom may enhance binding affinity to these targets due to its electronegativity and size, while the methoxy group may influence lipophilicity and membrane permeability .
Other Biological Activities
Beyond anticancer effects, triazole derivatives are also noted for their antimicrobial properties. Studies have indicated that compounds with similar structural features can exhibit activity against various bacterial strains and fungi. The incorporation of different substituents can lead to enhanced inhibition of microbial growth .
Case Studies
A notable study highlighted the synthesis and evaluation of several triazole derivatives for their anticancer properties. Among these, a compound structurally related to this compound showed promising results in inhibiting tumor proliferation in vitro . The study utilized MTT assays to assess cell viability across multiple cancer cell lines.
Scientific Research Applications
Antimicrobial Properties
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits activity against various bacterial strains and fungi. Research indicates that modifications in the triazole ring can enhance its efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Studies have shown that triazole derivatives can inhibit cancer cell proliferation. The compound has demonstrated cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cell division and proliferation.
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis.
Drug Development
The unique structure of (2-fluorophenyl)methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate makes it a valuable scaffold for drug development. Its ability to interact with biological targets makes it a candidate for further optimization and development into therapeutic agents.
Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing other biologically active molecules. Researchers have successfully used it to create derivatives with enhanced pharmacological profiles.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by Alotaibi et al. (2024) evaluated the antimicrobial efficacy of various triazole derivatives, including our compound. The results indicated significant inhibition against multiple bacterial strains, highlighting its potential as an antimicrobial agent in clinical settings.
Case Study 2: Anticancer Activity
In another study, the compound was tested against several human cancer cell lines. Results showed that it induced apoptosis in lung cancer cells through the activation of caspase pathways. This study suggests a promising avenue for further research into its use as an anticancer drug.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
